

Spectroscopic Profile of 2,3-Dichlorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichlorobenzamide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,3-Dichlorobenzamide** ($C_7H_5Cl_2NO$), a significant compound in chemical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a complete experimental dataset for **2,3-Dichlorobenzamide** is not readily available in public databases, this guide furnishes predicted data, comparative analysis with its isomers, and detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The structural elucidation of **2,3-Dichlorobenzamide** relies on a combination of spectroscopic techniques. The following tables summarize the expected and observed (where available) spectral data.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Due to the absence of publicly available experimental NMR spectra for **2,3-Dichlorobenzamide**, the following are predicted chemical shifts. These predictions are based on established principles of NMR spectroscopy and comparison with isomers like 2,4-Dichlorobenzamide and 2,6-Dichlorobenzamide.^[1] The aromatic protons are expected to

exhibit complex splitting patterns (doublet of doublets) due to their coupling with adjacent protons.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~ 8.0 - 7.8	H-6
~ 7.6 - 7.4	H-4
~ 7.3 - 7.1	H-5
~ 7.8 (broad s)	-NH ₂

Predicted data is for illustrative purposes and should be confirmed by experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data

An Attenuated Total Reflectance (ATR) IR spectrum for **2,3-Dichlorobenzamide** is available in the PubChem database, acquired on a Bruker Tensor 27 FT-IR instrument.[\[2\]](#) The characteristic absorption bands are consistent with the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3200	Strong, Broad	N-H stretch (Amide)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1680 - 1650	Strong	C=O stretch (Amide I)
~ 1620 - 1580	Medium	N-H bend (Amide II)
~ 1600 - 1450	Medium to Weak	Aromatic C=C stretch
~ 800 - 600	Strong	C-Cl stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **2,3-Dichlorobenzamide** is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern for two chlorine atoms ([M], [M+2], [M+4] in a 9:6:1 ratio) would be a key diagnostic feature. The fragmentation pattern would likely involve the loss of the amino group and subsequent cleavages of the aromatic ring.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
189/191/193	-	[M] ⁺ (Molecular ion)
173/175/177	-	[M - NH ₂] ⁺
145/147	-	[M - NH ₂ - CO] ⁺
110	-	[C ₆ H ₃ Cl] ⁺

This data is predicted based on the structure and typical fragmentation of related compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,3-Dichlorobenzamide** (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The solution must be homogeneous. The NMR spectrum is then acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The spectrometer's field is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid **2,3-Dichlorobenzamide** is placed directly onto the diamond crystal of the ATR accessory.^[2] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is

recorded first. The sample spectrum is then collected, typically over a range of 4000 to 400 cm^{-1} , and the background is automatically subtracted by the instrument's software.

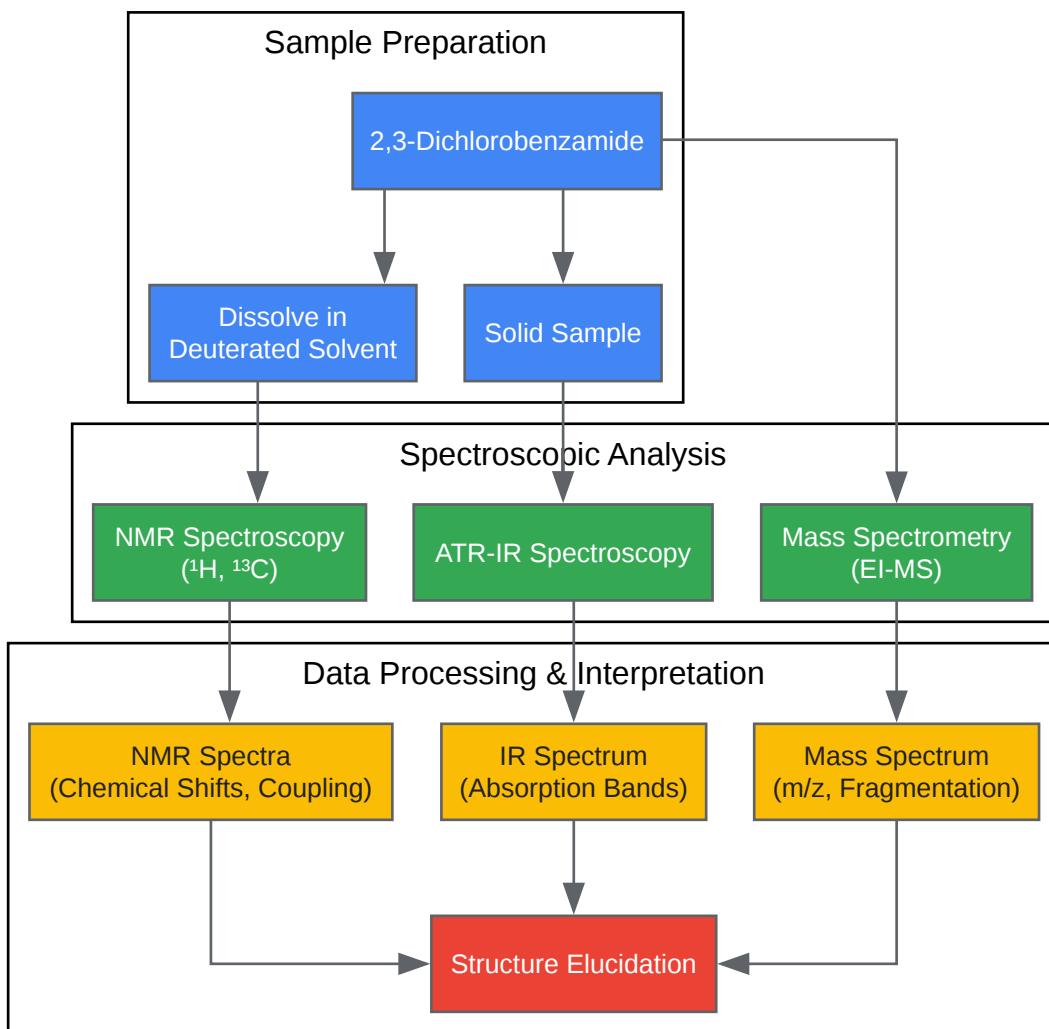
Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) under high vacuum. This causes the molecules to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer, and a detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **2,3-Dichlorobenzamide** is illustrated below.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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